P,P-Diethyl-N-(trimethylsilyl)phosphinimidic chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
P,P-Diethyl-N-(trimethylsilyl)phosphinimidic chloride is a chemical compound known for its unique structure and reactivity It is characterized by the presence of a phosphinimidic chloride group, which is bonded to diethyl and trimethylsilyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of P,P-Diethyl-N-(trimethylsilyl)phosphinimidic chloride typically involves the reaction of diethylphosphonoacetic acid with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the product. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
P,P-Diethyl-N-(trimethylsilyl)phosphinimidic chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to different oxidation states of phosphorus.
Hydrolysis: In the presence of water, the compound can hydrolyze to form phosphonic acids and other derivatives.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Nucleophiles: Such as amines, alcohols, and thiols.
Oxidizing Agents: Such as hydrogen peroxide and molecular iodine.
Reducing Agents: Such as sodium borohydride and lithium aluminum hydride.
Major Products Formed
The major products formed from reactions with this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution can yield phosphonamides, phosphonates, and other derivatives .
Scientific Research Applications
P,P-Diethyl-N-(trimethylsilyl)phosphinimidic chloride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various phosphorus-containing compounds.
Biology: Investigated for its potential role in biochemical pathways involving phosphorus metabolism.
Medicine: Explored for its potential use in drug development and as a precursor for biologically active molecules.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of P,P-Diethyl-N-(trimethylsilyl)phosphinimidic chloride involves its reactivity with nucleophiles and electrophiles. The compound can form stable intermediates with various molecular targets, leading to the formation of new chemical bonds. The trimethylsilyl group enhances the compound’s stability and reactivity by providing steric protection and electronic effects .
Comparison with Similar Compounds
Similar Compounds
Trimethylsilyl P,P-diethylphosphonoacetate: Similar in structure but differs in the functional groups attached to the phosphorus atom.
Trimethylsilyl P,P-dimethylphosphonoacetate: Another related compound with different alkyl groups attached to the phosphorus atom.
Uniqueness
P,P-Diethyl-N-(trimethylsilyl)phosphinimidic chloride is unique due to its specific combination of diethyl and trimethylsilyl groups, which confer distinct reactivity and stability compared to other similar compounds. This uniqueness makes it valuable in specific synthetic applications and research studies .
Properties
CAS No. |
90413-88-0 |
---|---|
Molecular Formula |
C7H19ClNPSi |
Molecular Weight |
211.74 g/mol |
IUPAC Name |
chloro-diethyl-trimethylsilylimino-λ5-phosphane |
InChI |
InChI=1S/C7H19ClNPSi/c1-6-10(8,7-2)9-11(3,4)5/h6-7H2,1-5H3 |
InChI Key |
YSCQHDCUJOYDMG-UHFFFAOYSA-N |
Canonical SMILES |
CCP(=N[Si](C)(C)C)(CC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.